molecular formula C40H42N6O10 B607521 Fmoc-Val-Cit-PAB-PNP CAS No. 863971-53-3

Fmoc-Val-Cit-PAB-PNP

Cat. No.: B607521
CAS No.: 863971-53-3
M. Wt: 766.8 g/mol
InChI Key: USMYACISHVPTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit is specifically cleaved by cathepsin B . It has superior plasma stability comparable to that of non-cleavable linkers .


Synthesis Analysis

This compound is used in bioconjugation, specifically in the construction of antibody-drug conjugates (ADC & Bioconjugation) . The Val-Cit is specifically cleaved by cathepsin B .


Molecular Structure Analysis

The empirical formula of this compound is C40H42N6O10 . Its molecular weight is 766.80 .


Chemical Reactions Analysis

This compound contains a peptide sequence that is degradable by a lysosome enzyme . Cathepsin B in the lysosome cleaves the peptide bond between Cit-PAB of dipeptide linkers containing Valine (Val)-citrulline (Cit) and p-aminobenzylalcohol (PAB). When PAB and a drug are binded covalently with carbamate bonds, the drug can be released by hydrolysis after cleavage of the peptide bond between Cit-PAB .


Physical And Chemical Properties Analysis

This compound is an off-white to yellow solid . It should be stored at -20℃ .

Scientific Research Applications

  • Gene Delivery Applications : Fmoc (Nfluorenylmethyloxycarbonyl) self-assembling peptide (SAP) hydrogels, incorporating specific peptide sequences, have been effective as biocompatible, localized viral vector gene delivery vehicles. This approach is promising for the therapeutic administration of proteins to improve regeneration outcomes in diseases like brain and spinal cord injury, and autoimmune diseases. The hydrogels allow sustained and targeted delivery of growth factors post-injury, establishing Fmoc-SAPs as a versatile platform for enhanced biomaterial design in tissue engineering applications (Rodríguez et al., 2016).

  • Peptide Modification and Detection : Fmoc-modified amino acids and peptides are known for their self-assembly features and potential applications due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics make them suitable for applications related to cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties. Their self-organization has been a subject of extensive study, highlighting their role in the field of functional materials (Tao et al., 2016).

  • Synthesis and Structural Analysis : The synthesis and structural analysis of peptides and amino acids using Fmoc chemistry have been extensively explored. Studies have focused on understanding the self-assembly processes, secondary structural analysis, and the morphologies of materials formed by Fmoc-modified compounds. These investigations provide insights into the development of new materials for a range of applications, including drug delivery and tissue engineering scaffolds (Romanelli et al., 2015).

  • Advancements in Peptide Synthesis : Fmoc solid-phase peptide synthesis (SPPS) has become the method of choice for peptide synthesis, with Fmoc building blocks being available at low cost due to economies of scale. This approach has facilitated the synthesis of a broad range of peptide derivatives, contributing to the continuous improvement and expansion of Fmoc SPPS applications in medicinal chemistry and pharmacology (Behrendt et al., 2016).

Mechanism of Action

Safety and Hazards

Fmoc-Val-Cit-PAB-PNP should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Fmoc-Val-Cit-PAB-PNP linker stabilization in the mouse is an essential prerequisite for designing successful efficacy and safety studies in rodents during preclinical stages of ADC programs . This highlights the role that linker stability plays in efficacy and tolerability, and offers a means of improving an ADC’s therapeutic index for improved patient outcomes .

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as a cleavable linker in ADCs. It interacts with cathepsin B, an enzyme that specifically cleaves the Val-Cit dipeptide motif. This interaction occurs within the lysosomes of target cells, where cathepsin B is abundant. The cleavage of this compound by cathepsin B releases the cytotoxic payload of the ADC, allowing it to exert its therapeutic effects on cancer cells. The superior plasma stability of this compound compared to non-cleavable linkers ensures that the drug remains intact in the bloodstream until it reaches the target cells .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of cytotoxic drugs to cancer cells. Upon internalization of the ADC, the linker is cleaved by cathepsin B in the lysosomes, releasing the cytotoxic drug. This release leads to the disruption of cellular functions, including inhibition of cell division, induction of apoptosis, and interference with cell signaling pathways. The specific targeting of cancer cells minimizes the impact on healthy cells, reducing the side effects commonly associated with conventional chemotherapy .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosomes. The Val-Cit dipeptide motif is recognized and cleaved by cathepsin B, releasing the PAB-PNP moiety along with the attached cytotoxic drug. This cleavage occurs through hydrolysis of the peptide bond between citrulline and para-aminobenzyl. The released cytotoxic drug then exerts its effects by binding to its molecular targets, inhibiting essential cellular processes, and ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the linker in plasma ensures that it remains intact until it reaches the target cells. Once internalized, the linker is rapidly cleaved by cathepsin B, releasing the cytotoxic drug. Long-term studies have shown that the use of this compound in ADCs results in sustained therapeutic effects, with minimal degradation of the linker over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the ADCs containing this linker effectively target and kill cancer cells with minimal toxicity to healthy tissues. At higher doses, there may be an increased risk of off-target effects and toxicity. Studies have shown that the therapeutic window for ADCs containing this compound is relatively wide, allowing for effective treatment with manageable side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B in the lysosomes. The enzyme-mediated hydrolysis of the peptide bond between citrulline and para-aminobenzyl releases the cytotoxic drug. This process is highly specific to the lysosomal environment, ensuring that the drug is released only within the target cells. The metabolic stability of this compound in plasma further enhances its effectiveness as a linker in ADCs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into ADCs. The linker ensures that the cytotoxic drug is delivered specifically to cancer cells, where it is internalized and cleaved by cathepsin B. The stability of this compound in plasma allows for efficient distribution throughout the body, while its specific cleavage in lysosomes ensures targeted drug release .

Subcellular Localization

This compound is localized within the lysosomes of target cells, where it is cleaved by cathepsin B. The subcellular localization of the linker is crucial for its function, as the cleavage and subsequent release of the cytotoxic drug occur specifically within the lysosomal compartment. This targeted release minimizes the impact on healthy cells and enhances the therapeutic efficacy of the ADCs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-Val-Cit-PAB-PNP involves the sequential coupling of protected amino acids and a protected PNP linker to form the final compound.", "Starting Materials": [ "Fmoc-Val-OH", "Fmoc-Cit-OH", "PAB-OH", "PNP-Cl", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "DIEA", "AcOH", "HCl" ], "Reaction": [ "Step 1: Coupling of Fmoc-Val-OH and Fmoc-Cit-OH using HBTU/DIPEA/DMF to form Fmoc-Val-Cit-OH", "Step 2: Deprotection of Fmoc group using 20% piperidine/DMF", "Step 3: Coupling of PAB-OH to Fmoc-Val-Cit-OH using HBTU/DIPEA/DMF to form Fmoc-Val-Cit-PAB-OH", "Step 4: Deprotection of Fmoc group using 20% piperidine/DMF", "Step 5: Activation of PNP-Cl using HBTU/DIPEA/DMF", "Step 6: Coupling of activated PNP-Cl to Fmoc-Val-Cit-PAB-OH using HBTU/DIPEA/DMF to form Fmoc-Val-Cit-PAB-PNP", "Step 7: Deprotection of PAB using TFA/DIEA/H2O", "Step 8: Deprotection of PNP using AcOH/H2O", "Step 9: Purification of Fmoc-Val-Cit-PAB-PNP using HPLC" ] }

863971-53-3

Molecular Formula

C40H42N6O10

Molecular Weight

766.8 g/mol

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C40H42N6O10/c1-24(2)35(45-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)44-34(12-7-21-42-38(41)49)36(47)43-26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H,43,47)(H,44,48)(H,45,50)(H3,41,42,49)

InChI Key

USMYACISHVPTHK-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fmoc-Val-Cit-PAB-PNP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.